![molecular formula C19H21NO3 B3011016 2-[(3-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797878-37-5](/img/structure/B3011016.png)
2-[(3-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .
Molecular Structure Analysis
The compound contains an ester functional group, which consists of a carbonyl adjacent to an ether linkage. It also contains a phenyl group, which is a functional group characterized by a hexagonal planar ring of six carbon atoms .Chemical Reactions Analysis
Esters undergo hydrolysis under acidic or basic conditions to produce alcohols and acids . They can also react with Grignard reagents to form tertiary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, esters generally have pleasant odors and are often responsible for the fragrant odors of fruits and flowers . They also have higher boiling points than similar-sized hydrocarbons or ethers due to their ability to form hydrogen bonds .Applications De Recherche Scientifique
Corrosion Inhibition
Research indicates the use of certain quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2- p -tolylquinoxalin-1(4 H )-yl)acetate, as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations support the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Palladium-Catalyzed α-Oxidation
Studies on the α-oxidation of aromatic ketones using palladium acetate as a catalyst involved various 2-(2-methylphenyl)-2-oxoethyl acetates, showing the potential of these compounds in chemical synthesis (Chen et al., 2016).
Synthesis of α-Ketoamide Derivatives
Research involving OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) demonstrated its efficiency in the synthesis of a series of α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives (El‐Faham et al., 2013).
Triphenylphosphine-Catalyzed Synthesis
Ethyl 2-arylamino-2-oxo-acetates, through a complex reaction facilitated by triphenylphosphine, can produce dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1 H -pyrrole-2,3-dicarboxylates, indicating a route for synthesizing complex organic structures (Yavari et al., 2002).
Solubility Studies
Solubility measurements and modeling of compounds like ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)-2-thiophenecarboxylate (ACET) in various solvents have been conducted. This research aids in understanding the purification processes for such compounds (Li et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
[2-(3-ethylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-15-5-4-6-17(11-15)20-18(21)13-23-19(22)12-16-9-7-14(2)8-10-16/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTURNBFMXATFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol](/img/no-structure.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate](/img/structure/B3010934.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3010935.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3010936.png)

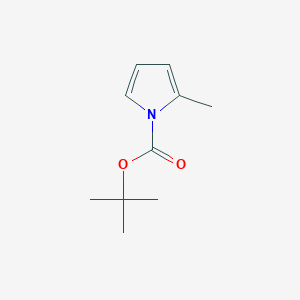

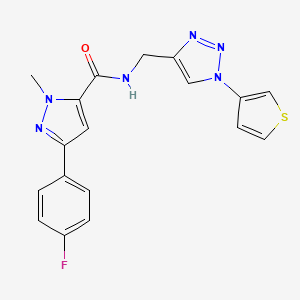
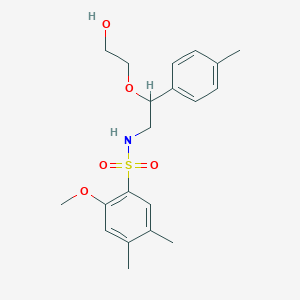
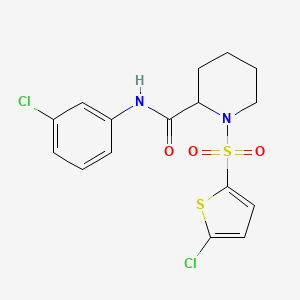
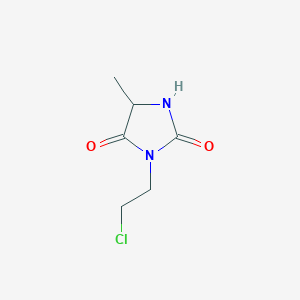

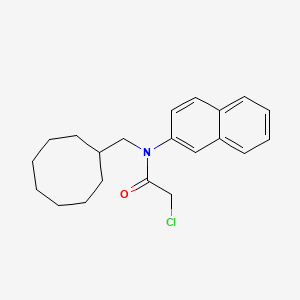
![1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3010955.png)